molecular formula C6HCl5O3S B3052366 2,3,4,5,6-Pentachlorobenzenesulfonic acid CAS No. 40707-29-7

2,3,4,5,6-Pentachlorobenzenesulfonic acid

Cat. No.: B3052366
CAS No.: 40707-29-7
M. Wt: 330.4 g/mol
InChI Key: HTGQVPLFCQARQE-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachlorobenzenesulfonic acid: is an organosulfur compound characterized by the presence of five chlorine atoms and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentachlorobenzenesulfonic acid typically involves the sulfonation of pentachlorobenzene. The process can be carried out by reacting pentachlorobenzene with sulfur trioxide or fuming sulfuric acid. The reaction conditions usually require elevated temperatures and controlled environments to ensure the proper formation of the sulfonic acid group .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced monitoring systems helps maintain the reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentachlorobenzenesulfonic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonic acid group can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include various substituted benzenesulfonic acids.

    Nucleophilic Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

2,3,4,5,6-Pentachlorobenzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachlorobenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

    Pentachlorophenol: Similar in structure but contains a hydroxyl group instead of a sulfonic acid group.

    2,3,4,5,6-Pentachlorobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    Benzenesulfonic acid: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

Uniqueness: 2,3,4,5,6-Pentachlorobenzenesulfonic acid is unique due to the combination of multiple chlorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3,4,5,6-pentachlorobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl5O3S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGQVPLFCQARQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326313
Record name 2,3,4,5,6-pentachlorobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40707-29-7
Record name NSC526655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5,6-pentachlorobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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